Copper(II)oxalatehemi hydrate
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Overview
Description
Copper(II) oxalate complexes have been extensively studied due to their relevance in various fields, including catalysis, material science, and coordination chemistry. These complexes often serve as models for biological systems, such as hemocyanin, and are involved in processes like the oxidative synthesis of organic compounds and the conversion of CO2 into more elaborate compounds .
Synthesis Analysis
The synthesis of copper(II) oxalate complexes can be achieved through different methods. For instance, the reaction of a di-μ-hydroxo copper(II) complex with H2O2 can yield a μ-peroxo dinuclear copper(II) complex, which shares physicochemical properties with oxyhemocyanin . Another approach involves the electrocatalytic conversion of CO2 to oxalate by a copper complex, demonstrating the potential for catalytic cycles and the production of value-added compounds from atmospheric CO2 . Additionally, copper(II) oxalate nanospheres have been synthesized via a solvothermal method, which can be used as precursors for various copper compound nanostructures .
Molecular Structure Analysis
The molecular structures of copper(II) oxalate complexes are diverse and can be characterized by techniques such as single-crystal X-ray diffraction. These structures range from coordination polymers to discrete complexes and can involve various ligands, including imidazole derivatives and water molecules. The coordination environment of copper(II) ions in these complexes is typically octahedral, with oxalate ions acting as bridging ligands .
Chemical Reactions Analysis
Copper(II) oxalate complexes are involved in a variety of chemical reactions. They can catalyze the aerobic oxidative synthesis of triazoles from bisarylhydrazones through C-H functionalization and bond formation processes . These complexes can also act as precursors for the synthesis of different copper nanostructures, such as Cu(OH)2, Cu2O, and CuO, by varying the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of copper(II) oxalate complexes are influenced by their molecular structures. For example, the thermal decomposition of copper(II) oxalate can lead to the formation of metallic or metal oxide crystals without byproducts, due to the release of CO2 gas . The magnetic properties of these complexes are also of interest, with studies showing weak ferromagnetic interactions through oxalate bridges, which can be explained by DFT calculations and the overlap between magnetic orbitals .
Scientific Research Applications
Electrocatalytic CO2 Conversion
Copper complexes, including copper(II) oxalate, have shown remarkable selectivity in converting carbon dioxide to oxalate. This process demonstrates a potential application in utilizing CO2, a major greenhouse gas, to create value-added compounds (Angamuthu et al., 2010).
Electrochemical Applications
Copper(II) oxalate has been investigated as an anode material in lithium-ion cells. Its performance, including capacity retention and energy efficiency, was compared with other metal oxalates, indicating its potential in battery technology (López et al., 2013).
Material Synthesis
Copper oxalate serves as a precursor in the synthesis of metallic copper nanoparticles. This application is significant in nanotechnology, where copper nanoparticles have various uses, including in electronics and catalysis (Salavati‐Niasari et al., 2008).
Crystal Structure Studies
The crystal structure of copper(II) oxalate has been thoroughly investigated. Understanding its crystal structure is vital for applications in material science and chemistry (Christensen et al., 2014).
Sensor Development
Copper(II) oxalate complexes have been used in the development of fluorescent sensors for detecting oxalate in water. This application is significant in environmental monitoring and healthcare (Hu & Feng, 2012).
Safety And Hazards
properties
IUPAC Name |
copper;oxalic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cu.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXYRGATWAHNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) oxalate hemihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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